(2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid
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Overview
Description
(2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid typically involves the reaction of 2-cyano-5-cyclopropylpyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions are generally mild and environmentally benign, making this method highly efficient and widely used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents are carefully monitored, and the reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyridines, boronic esters, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group and cyclopropyl ring provide additional stability and reactivity, enhancing the compound’s effectiveness in these reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyano-5-cyclopropylpyridin-4-yl)boronic acid is unique due to its combination of a cyano group, a cyclopropyl ring, and a boronic acid moiety. This combination provides a unique reactivity profile, making it more versatile in various chemical reactions compared to simpler boronic acids like phenylboronic acid .
Properties
Molecular Formula |
C9H9BN2O2 |
---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(2-cyano-5-cyclopropylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c11-4-7-3-9(10(13)14)8(5-12-7)6-1-2-6/h3,5-6,13-14H,1-2H2 |
InChI Key |
DAVIWKGAKGFDCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C2CC2)C#N)(O)O |
Origin of Product |
United States |
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